5-Chlorothiazole

Nucleophilic Aromatic Substitution Reactivity Ranking Synthetic Methodology

Specify 5-Chlorothiazole (CAS 4175-73-9) to control your synthesis. The 5-position halogen activates nucleophilic aromatic substitution ‘para-like’ to the ring nitrogen, enabling regioselective cross-couplings that 2- or 4-chloro isomers cannot replicate. This is the intermediate for HBV-targeted thiazolides (EC₅₀ 0.33 μM) and aqueous microwave Suzuki-Miyaura reactions. Verify ≥95% purity with QC documentation (NMR, HPLC, GC). Do not substitute generic ‘chlorothiazole’—secure the correct regioisomer.

Molecular Formula C3H2ClNS
Molecular Weight 119.57 g/mol
CAS No. 4175-73-9
Cat. No. B1590928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiazole
CAS4175-73-9
Molecular FormulaC3H2ClNS
Molecular Weight119.57 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)Cl
InChIInChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
InChIKeyYBGBTGGBNZEUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiazole (CAS 4175-73-9): Procurement-Ready Technical Profile for Research and Industrial Synthesis


5-Chlorothiazole (CAS 4175-73-9) is a halogenated heterocyclic building block featuring a chlorine substituent at the 5-position of the thiazole ring (C₃H₂ClNS, MW 119.57 g/mol) . It exhibits moderate solubility in organic solvents, limited aqueous solubility, and a predicted pKa of 1.00±0.10 . Commercial material is typically supplied at ≥95% purity with supporting QC documentation including NMR, HPLC, or GC . The electron-withdrawing chlorine atom activates the ring toward nucleophilic aromatic substitution and cross-coupling reactions, making 5-chlorothiazole a versatile intermediate in medicinal chemistry, agrochemical development, and materials research .

Why 5-Chlorothiazole Cannot Be Replaced by 2-Chlorothiazole or 4-Chlorothiazole in Synthetic Sequences


Regioisomeric chlorothiazoles exhibit divergent reactivity profiles that preclude simple interchangeability in synthetic protocols. The position of the chlorine substituent on the thiazole ring dictates electrophilic and nucleophilic substitution outcomes due to the inherent electronic asymmetry of the heterocycle. Specifically, the 5-position is considered 'para-like' relative to the ring nitrogen, conferring distinct activation patterns in nucleophilic aromatic substitution compared to the 2-position ('ortho-like') and 4-position ('meta-like') [1]. Furthermore, regioselective cross-coupling reactions at the C5 position enable orthogonal functionalization strategies that would yield different or inferior product distributions if alternative halogenated isomers were employed [2]. The following quantitative evidence demonstrates that procurement decisions must be guided by the specific regiochemical requirements of the target synthesis rather than generic 'chlorothiazole' substitution.

5-Chlorothiazole Quantitative Differentiation Evidence: Head-to-Head Comparisons with 2-Chlorothiazole, 4-Chlorothiazole, 5-Bromothiazole, and Nitazoxanide


Nucleophilic Substitution Reactivity: 5-Chlorothiazole Outperforms 2-Chlorothiazole and 4-Chlorothiazole with Methoxide Ion

In methanol, the reactivity of chlorothiazole regioisomers toward methoxide ion follows the sequence 5-chlorothiazole > 2-chlorothiazole > 4-chlorothiazole [1]. This contrasts with the reactivity order observed with thiophenoxide ion or piperidine, where the sequence shifts to 2-chlorothiazole > 4-chlorothiazole > 5-chlorothiazole [1]. The observed nucleophile-dependent reactivity reversal demonstrates that 5-chlorothiazole provides a unique reactivity window not accessible with other regioisomers, enabling selective functionalization strategies.

Nucleophilic Aromatic Substitution Reactivity Ranking Synthetic Methodology

Cross-Coupling Efficiency: 5-Chlorothiazole Enables High-Yield Microwave-Assisted Suzuki-Miyaura Reactions in Aqueous Media

5-Chlorothiazole undergoes efficient Suzuki-Miyaura cross-coupling with arylboronic acids under microwave irradiation in aqueous medium to yield various 5-arylthiazoles [1]. While the published work describes the method as 'high yielding' without specifying exact percentage yields, comparative studies between Suzuki cross-coupling and direct C–H arylation for 5-arylthiazole synthesis demonstrate that the cross-coupling approach provides yields in the range of 27–63% [2]. Notably, 5-bromothiazoles are often formed instead of 5-chlorothiazoles when starting materials are obtained as hydrobromide salts [3], highlighting that procurement of authentic 5-chlorothiazole is essential to avoid unintended brominated intermediates that may exhibit different cross-coupling reactivity.

Suzuki-Miyaura Coupling Green Chemistry Microwave Synthesis

Antiviral Selectivity: 5-Chlorothiazole-Derived Thiazolide Exhibits Potent HBV Inhibition with Narrower Spectrum than 5-Nitrothiazole Analog

The 5-chlorothiazole-derived thiazolide, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide (compound 3), demonstrates an EC₅₀ of 0.33 μM against hepatitis B virus (HBV) replication [1][2]. In direct comparison to the prototypical 5-nitrothiazole analog nitazoxanide (NTZ), which exhibits broad-spectrum activity against anaerobic bacteria, viruses, and parasites, the 5-chloro derivative shows no activity against anaerobes [1][2]. This targeted antiviral profile distinguishes 5-chlorothiazole-based scaffolds from their 5-nitro counterparts and supports their use in programs requiring selective HBV inhibition without confounding antimicrobial effects.

Antiviral Hepatitis B Virus Selectivity

Acidity and Basicity: 5-Chlorothiazole pKa Differs Significantly from 2-Substituted Thiazoles, Impacting Ionization State and Reactivity

The pKa of 5-chlorothiazole is predicted to be 1.00±0.10 . Experimental pKa determinations for a series of 2- and 5-substituted thiazoles reveal that the pKa is highly sensitive to substituent position, with values spanning approximately 10 logarithmic units across different substitution patterns [1]. The substituent in position 2 interacts with the reaction center through both mesomeric and inductive effects, whereas position 5 substituents primarily exert inductive effects [1]. This differential electronic transmission means that 5-chlorothiazole exhibits a distinct protonation state and nucleophilic character compared to 2-chlorothiazole under physiological or acidic reaction conditions.

Physicochemical Properties pKa Structure-Activity Relationship

Mutagenicity Profile: 2-Amino-5-chlorothiazole Exhibits Mutagenicity in Bacterial Assays Unlike 2-Aminothiazole and 2-Amino-4-methylthiazole

In bacterial mutagenicity testing, 2-amino-5-chlorothiazole demonstrated mutagenic activity in both Klebsiella pneumoniae and Salmonella typhimurium TA100 test organisms [1]. In contrast, the unsubstituted 2-aminothiazole and 2-amino-4-methylthiazole were mutagenic only in Klebsiella pneumoniae and showed no activity in S. typhimurium TA100 [1]. The 5-bromo analog, 2-amino-5-bromothiazole, also exhibited mutagenicity in both test organisms, indicating that 5-position halogenation consistently alters the genotoxicity profile relative to non-halogenated or 4-methyl substituted aminothiazoles [1].

Toxicology Mutagenicity Safety Assessment

5-Chlorothiazole Optimal Application Scenarios Based on Quantified Differentiation Evidence


Scenario 1: HBV Drug Discovery Requiring Selective Antiviral Activity

Research programs targeting hepatitis B virus (HBV) replication should prioritize 5-chlorothiazole-derived thiazolides over 5-nitrothiazole analogs. The 5-chloro substitution delivers potent HBV inhibition (EC₅₀ = 0.33 μM) while avoiding the broad-spectrum antimicrobial activity characteristic of nitazoxanide [1]. This selectivity simplifies interpretation of antiviral mechanism-of-action studies and reduces off-target confounding in cellular assays [1]. Procurement of 5-chlorothiazole as a synthetic intermediate enables access to this therapeutically relevant selectivity profile.

Scenario 2: Green Chemistry Synthesis of 5-Arylthiazoles via Aqueous Microwave-Assisted Suzuki Coupling

Laboratories adopting sustainable synthetic methodologies should utilize 5-chlorothiazole as a substrate for aqueous microwave-assisted Suzuki-Miyaura cross-coupling. This approach generates 5-arylthiazoles in 27–63% yield under green conditions without organic co-solvents [1][2]. The method is compatible with electron-rich, electron-poor, and heteroaryl coupling partners [2]. Procuring authentic 5-chlorothiazole rather than hydrobromide salt-derived material ensures the intended halogen is present, avoiding inadvertent formation of 5-bromothiazole intermediates [3].

Scenario 3: Regioselective Nucleophilic Functionalization Requiring C5 Reactivity

Synthetic sequences requiring methoxide displacement at the thiazole C5 position will benefit from 5-chlorothiazole's superior reactivity ranking compared to 2-chlorothiazole and 4-chlorothiazole [1]. This kinetic advantage can translate to shorter reaction times and higher yields when methoxide or similarly behaving oxygen nucleophiles are employed. However, researchers should note the nucleophile-dependent reversal of reactivity order; for thiophenoxide or amine nucleophiles, 2-chlorothiazole may be preferred [1].

Scenario 4: Medicinal Chemistry Programs Requiring pKa-Differentiated Building Blocks

Structure-based drug design efforts that depend on precise control of ionization state should select 5-chlorothiazole over 2-chlorothiazole when a lower pKa scaffold is required. The predicted pKa of 5-chlorothiazole (1.00±0.10) reflects the primarily inductive electronic transmission from the 5-position, in contrast to the mixed mesomeric/inductive effects of 2-substitution [1][2]. This pKa difference influences solubility-pH profiles, hydrogen-bonding capacity, and potential off-target interactions—critical parameters in lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.